4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine
Description
The compound 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine features a thiazole core substituted with a 3-chlorophenyl group at position 4 and a hydrazinyl group at position 2. The thiazole ring is further linked to a 2-fluoropyridine moiety at position 3. The hydrazinyl group may enhance hydrogen-bonding capacity, while the 3-chlorophenyl and fluoropyridine moieties contribute to lipophilicity and steric effects .
Properties
CAS No. |
917807-94-4 |
|---|---|
Molecular Formula |
C14H10ClFN4S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C14H10ClFN4S/c15-10-3-1-2-8(6-10)12-13(21-14(19-12)20-17)9-4-5-18-11(16)7-9/h1-7H,17H2,(H,19,20) |
InChI Key |
KBYNGTCITABZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SC(=N2)NN)C3=CC(=NC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Hydrazinyl Group: The hydrazinyl group can be formed by reacting the intermediate with hydrazine hydrate.
Introduction of the Fluoropyridine Moiety: The final step involves the coupling of the thiazole intermediate with a fluoropyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Fluoropyridine Moiety
The 2-fluoropyridine group undergoes SNAr reactions due to electron withdrawal by the fluorine atom. Key findings include:
For example, reaction with azepane in acetonitrile at 140°C yields 2-azepanepyridine via displacement of fluorine . Computational studies (DFT/B3LYP) suggest the fluorine’s leaving group ability is enhanced by adjacent electron-withdrawing groups.
Hydrazinyl-Thiazole Reactivity
The hydrazinyl (-NH-NH2) group participates in:
Condensation Reactions
-
Reacts with aldehydes/ketones to form Schiff bases . For instance, condensation with 2-fluorobenzaldehyde in ethanol yields imine-linked derivatives .
-
With diketones or α-keto acids, forms pyrazole or triazole rings .
Acylation and Alkylation
-
Acetyl chloride in pyridine acetylates the hydrazine to form N-acetylhydrazides (confirmed by IR: 1650 cm⁻¹ C=O stretch) .
-
Benzyl bromide in DMF produces N-benzyl derivatives (confirmed by LC-MS) .
Thiazole Ring Electrophilic Substitution
The thiazole core undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | C4 of thiazole | 4-Bromo-thiazole derivative | |
| Nitration | HNO₃, H₂SO₄ | C5 of thiazole | Nitro-substituted product | |
| Sulfonation | SO₃, H₂SO₄ | C5 of thiazole | Sulfonic acid derivative |
Density Functional Theory (DFT) calculations align with experimental data, showing C4 and C5 as the most electron-rich positions.
Cross-Coupling Reactions
The chlorophenyl and fluoropyridine groups enable Suzuki-Miyaura and Sonogashira couplings :
-
Suzuki Reaction : With phenylboronic acid and Pd(PPh₃)₄, the chlorophenyl group is replaced by aryl groups (yield: 65–78%) .
-
Sonogashira Coupling : Using terminal alkynes and CuI, alkynylpyridine derivatives form (confirmed by ¹³C NMR: δ 85–90 ppm for sp carbons) .
Redox Reactions
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the hydrazinyl group to amine (-NH₂) and defluorinates pyridine to pyridine-2-ol .
-
Oxidation : KMnO₄ oxidizes the hydrazine to diazeniumdiolate (confirmed by UV-Vis: λₘₐₓ 340 nm) .
Coordination Chemistry
The compound acts as a polydentate ligand via:
-
Pyridine N, thiazole S, and hydrazine N atoms.
-
Forms complexes with Cu(II), Ni(II), and Fe(III), characterized by ESR and magnetic susceptibility.
Key Mechanistic Insights
-
Fluorine’s electronic effects polarize the pyridine ring, enhancing SNAr reactivity .
-
Steric hindrance from the 3-chlorophenyl group directs electrophiles to the thiazole’s C4/C5 positions.
-
Solvent polarity (e.g., DMF vs. acetonitrile) significantly impacts reaction rates and regioselectivity in cross-coupling .
Scientific Research Applications
4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the thiazole and pyridine rings, as shown in Table 1.
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The ethyl and acetyl groups in analogs increase molecular weight and lipophilicity compared to the hydrazinyl group in the target compound.
- Fluoropyridine : The 2-fluoropyridine moiety is conserved in the target compound and analogs, contributing to π-stacking and metabolic stability .
- Chlorophenyl Position : Analogs with 4-chlorophenyl (e.g., ) vs. 3-chlorophenyl (target) may exhibit distinct crystallographic packing and solubility profiles.
Electronic and Topological Analysis
- Electron Localization: Tools like Multiwfn and ELF analysis could reveal differences in electron density between the target compound (hydrazinyl donor) and analogs (e.g., acetyl/ethyl acceptors).
- Bond Order : The hydrazinyl group may increase bond polarization in the thiazole ring compared to acetyl or ethyl substituents, altering reactivity in nucleophilic environments.
Biological Activity
The compound 4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine (CAS No. 917807-94-4) is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, antimicrobial efficacy, cytotoxicity, and other relevant findings from recent studies.
Chemical Structure and Properties
- Molecular Formula : C14H10ClFN4S
- Molecular Weight : 320.8 g/mol
- IUPAC Name : [4-(3-chlorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazol-2-yl]hydrazine
Synthesis
The synthesis of this compound typically involves the reaction of hydrazines with thiazole derivatives. For instance, a related study synthesized thiazole derivatives from 4-(3-chlorophenyl)-3-thiosemicarbazide, yielding various hydrazone compounds with significant biological activity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives similar to this compound. These compounds have shown significant activity against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Significant | |
| Candida albicans | Significant | |
| Pseudomonas aeruginosa | Moderate | |
| Staphylococcus aureus | Moderate |
The compound's structure is believed to contribute to its efficacy against these microorganisms.
Cytotoxicity
The cytotoxic effects of related pyridazinone derivatives were studied using L929 fibroblast cells. The results indicated that certain derivatives exhibited cytotoxicity at higher concentrations, suggesting a need for further investigation into the safety profile of compounds like this compound .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The findings indicated that compounds with similar structures to this compound exhibit promising antimicrobial properties .
- Mechanism of Action : While specific mechanisms for this compound have not been fully elucidated, thiazole derivatives are known to interact with microbial cell membranes and enzymes, disrupting cellular processes and leading to cell death .
Q & A
Q. Synthetic Yield Optimization
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Thiazole formation | - | EtOH | 65 |
| Hydrazine coupling | K₂CO₃ | DMF | 78 |
| Pyridine coupling | Pd(PPh₃)₄ | THF | 82 |
Q. Crystallographic Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C-Cl bond length | 1.738 | |
| F-pyridine torsion | 12.5° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
